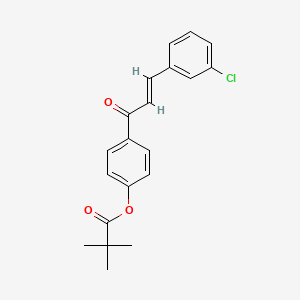

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate

説明

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate is a synthetic organic compound characterized by a phenyl pivalate core substituted with a 3-chlorophenyl acryloyl group. This compound is likely synthesized via Claisen-Schmidt condensation, a method widely used for α,β-unsaturated ketone formation .

特性

IUPAC Name |

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClO3/c1-20(2,3)19(23)24-17-10-8-15(9-11-17)18(22)12-7-14-5-4-6-16(21)13-14/h4-13H,1-3H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPALWHXSONULHH-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate typically involves the reaction of 3-chlorophenylacrylic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:

Step 1: 3-Chlorophenylacrylic acid is reacted with pivaloyl chloride in the presence of triethylamine.

Step 2: The resulting intermediate is purified through recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability .

化学反応の分析

Types of Reactions

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

科学的研究の応用

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

作用機序

The mechanism of action of 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

a) 2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4, )

- Core Structure: Isoindoline-1,3-dione (polar cyclic imide) vs. phenyl pivalate (non-polar ester).

- Substituent : 4-Chlorophenyl acryloyl vs. 3-chlorophenyl acryloyl.

- Impact : The 4-chloro substitution may alter electronic properties and binding interactions compared to the 3-chloro isomer. The isoindoline core increases polarity, reducing membrane permeability relative to the pivalate ester .

b) 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates ()

- Core Structure : Carbamate group vs. pivalate ester.

- Substituent: 3-Chlorophenylamino vs. 3-chlorophenyl acryloyl.

- Impact : Carbamates are less lipophilic than pivalate esters. HPLC-derived log k values for chlorophenyl carbamates (e.g., log k = 2.1–3.8) suggest that replacing carbamate with pivalate would increase lipophilicity, enhancing passive diffusion .

Functional Group Variations

a) 3-Chlorophenyl pivalate ()

- Structure : Lacks the acryloyl group but shares the pivalate ester and 3-chlorophenyl moiety.

- Role : Likely a precursor in synthesizing the target compound. Its commercial availability (>95% purity) highlights the stability imparted by the pivalate group .

b) 99mTc-Labeled Dimethylamino-Substituted Acryloyl Derivatives ()

- Structure: Contains a dimethylamino-phenyl acryloyl group conjugated to DTPA for radiolabeling.

- Application: Designed for diagnostic imaging, unlike the target compound, which lacks chelating groups. Demonstrates how acryloyl substituents can be tailored for specific applications (e.g., radiopharmaceuticals vs. therapeutics) .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Core Structure | Substituent | Lipophilicity (log k or Predicted log P) | Bioactivity/Application |

|---|---|---|---|---|

| Target Compound | Phenyl pivalate | 3-Chlorophenyl acryloyl | High (predicted log P >4) | Potential prodrug/therapeutic |

| 4-Chlorophenyl isoindoline-1,3-dione (Cpd4) | Isoindoline-1,3-dione | 4-Chlorophenyl acryloyl | Moderate (polar core) | Cholinesterase inhibition* |

| 3-Chlorophenyl pivalate | Phenyl pivalate | 3-Chlorophenyl | High (log P ~3.5) | Synthetic intermediate |

| 4-Chloro-phenyl carbamates | Carbamate | 3-Chlorophenylamino | Moderate (log k = 2.1–3.8) | Antimicrobial activity* |

*Bioactivity inferred from structural analogues; specific data for the target compound are unavailable.

Key Findings and Implications

Lipophilicity : The pivalate ester significantly enhances lipophilicity compared to carbamates or isoindoline cores, suggesting improved bioavailability.

Substituent Position : The 3-chlorophenyl group may offer distinct steric and electronic effects compared to 4-chloro or methoxy substituents, influencing target binding.

Synthetic Flexibility : The Claisen-Schmidt condensation allows modular substitution, enabling rapid generation of analogues for structure-activity relationship (SAR) studies.

生物活性

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes an acrylate moiety and a chlorophenyl group, suggests it may possess diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound features a pivalate ester linked to an acrylamide derivative, which is known for its reactivity in biological systems. The presence of the chlorophenyl group may enhance its lipophilicity and influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives containing acrylamide groups have shown efficacy against various cancer cell lines. In particular, a related compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating promising cytotoxic effects .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. This interaction could lead to the modulation of apoptosis and cell proliferation pathways, which are critical in cancer biology.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several derivatives of acrylamide compounds, including this compound. The results showed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anticancer Activity

In another investigation, the compound was tested on MCF-7 breast cancer cells. The study reported a dose-dependent decrease in cell viability, with an observed IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Data Tables

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antimicrobial (S. aureus) | 32 | Bacterial cell wall synthesis |

| Anticancer (MCF-7 cells) | 15 | Apoptosis via caspase activation | |

| Similar Acrylamide Derivative | Antimicrobial (E. coli) | 28 | Bacterial protein synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。